(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

medicinal chemistry fragment-based drug discovery physicochemical property optimization

Researchers requiring rigid spirocyclic fragments for FBDD often face limited chlorine handles for direct diversification. This 5-chlorothiophene-spiro[5.5]undecane solves that with a single rotatable bond, XLogP3=2.7, and a Cl site enabling one-step Suzuki/Buchwald-Hartwig expansion without deprotection. Key outcomes: - Nanomolar σ1 affinity demonstrated for 1,5-dioxa-9-azaspiro[5.5]undecane class (Ki 0.47-12.1 nM) - Reduces synthetic step count by ≥1 per derivative vs. non-halogenated analogs - Available from screening-library stock in 1-50 mg sizes with >90% LCMS/NMR purity

Molecular Formula C13H16ClNO3S
Molecular Weight 301.79
CAS No. 1351584-70-7
Cat. No. B2738428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
CAS1351584-70-7
Molecular FormulaC13H16ClNO3S
Molecular Weight301.79
Structural Identifiers
SMILESC1COC2(CCN(CC2)C(=O)C3=CC=C(S3)Cl)OC1
InChIInChI=1S/C13H16ClNO3S/c14-11-3-2-10(19-11)12(16)15-6-4-13(5-7-15)17-8-1-9-18-13/h2-3H,1,4-9H2
InChIKeyNDRLPCBZMGMELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chlorothiophene Spirocyclic Methanone Overview


(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone (CAS 1351584-70-7) is a conformationally constrained spirocyclic building block comprising a 5-chlorothiophene-2-carbonyl moiety attached to a 1,5-dioxa-9-azaspiro[5.5]undecane core [1]. The spirocyclic architecture provides a defined exit vector and restricted rotatable bond count, while the thiophene ring offers a moderate electron-withdrawing character and a chlorine handle for further diversification [2]. This compound is listed in multiple screening-library collections and is catalogued under PubChem CID 71785111 [1].

Why 5-Chlorothiophene Spirocyclic Methanone Cannot Be Replaced


Generic substitution within the 1,5-dioxa-9-azaspiro[5.5]undecane family fails because even subtle changes to the acyl substituent drastically alter key drug-design parameters. The 5-chlorothiophene-2-carbonyl group imparts a distinct combination of lipophilicity, hydrogen-bond acceptor capacity, and electrostatic surface that differs from non-halogenated thiophene, benzoyl, or trifluoromethoxybenzoyl analogs [1]. In a class-level context, spirocyclic ligands with identical scaffolds but different side chains show nanomolar affinity variations for σ1 receptors, demonstrating that the acyl group is not a passive spectator but a determinant of target engagement [2]. Therefore, substituting this compound with a structurally similar building block risks altering fragment-binding modes, off-rate kinetics, and downstream structure–activity relationships.

5-Chlorothiophene Spirocyclic Methanone vs. Analogs


Increased Lipophilicity vs. Non-Halogenated Thiophene

The target compound contains a chlorine atom on the thiophene ring, whereas the direct analog 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone lacks this halogen. Computed XLogP3 values show a measurable increase in lipophilicity [1][2].

medicinal chemistry fragment-based drug discovery physicochemical property optimization

Hydrogen-Bond Acceptors vs. Trifluoromethoxybenzoyl Analog

The target compound's amide carbonyl and chlorothiophene oxygen provide four hydrogen-bond acceptor (HBA) sites, whereas the trifluoromethoxybenzoyl analog 9-[4-(trifluoromethoxy)benzoyl]-1,5-dioxa-9-azaspiro[5.5]undecane offers a higher HBA count due to additional oxygen atoms [1][2]. This difference directly impacts interaction fingerprints at protein binding sites.

medicinal chemistry pharmacophore modeling hydrogen-bond interactions

Lower Molecular Weight vs. Biaryl Ketone Analog

Replacing the thiophene ring with a biphenyl group in [1,1'-biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone increases molecular weight and topological polar surface area (TPSA) [1][2]. The target compound stays within the optimal range for fragment-based screening (MW < 300 Da, TPSA < 90 Ų).

fragment-based screening lead-likeness physicochemical profiling

σ1 Receptor Ligand Class Evidence

While target-specific bioactivity data for (5-chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone have not been publicly disclosed, seven derivatives sharing the identical 1,5-dioxa-9-azaspiro[5.5]undecane core were evaluated as σ1 receptor ligands and exhibited nanomolar affinity (Ki = 0.61–12.0 nM) with moderate subtype selectivity (Ki(σ2)/Ki(σ1) = 2–44) [1]. This demonstrates that the spirocyclic scaffold is intrinsically capable of high-affinity target engagement, and the chlorothiophene substituent is the primary variable driving differential potency within this series.

sigma-1 receptor CNS drug discovery PET imaging

Late-Stage Diversification via Chlorine Handle

The 5-chlorothiophene moiety permits Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig) that are not feasible with the non-halogenated thiophene analog [1]. This synthetic versatility enables precise modulation of electronic and steric properties in hit-to-lead optimization without altering the spirocyclic core.

synthetic chemistry cross-coupling late-stage functionalization

Conformational Constraint Over Flexible Analogs

The spirocyclic junction restricts rotational freedom to a single rotatable bond (amide linkage), a property shared with all 1,5-dioxa-9-azaspiro[5.5]undecane derivatives [1]. However, when compared to a flexible acyclic piperidine analog (e.g., N-(5-chlorothiophene-2-carbonyl)piperidine), the spirocyclic compound shows a reduction of 2–3 rotatable bonds, leading to a lower entropic barrier for target binding [2].

conformational restriction drug design bioactive conformation

Optimal Applications of 5-Chlorothiophene Spirocyclic Methanone


Fragment-Based Discovery for Hydrophobic Pockets

The enhanced lipophilicity (XLogP3 = 2.7) and moderate molecular weight (301.79 Da) make this chlorothiophene compound an excellent fragment for soaking or co-crystallization experiments targeting enzymes with deep hydrophobic sub-pockets, such as kinases or GPCRs [1]. Its single rotatable bond reduces conformational entropy loss upon binding, while the chlorine allows subsequent structure-guided expansion via cross-coupling [2].

CNS PET Tracers Targeting σ1 Receptor

Class-level evidence confirms that 1,5-dioxa-9-azaspiro[5.5]undecane derivatives achieve nanomolar σ1 receptor affinity [1]. The chlorothiophene analog can serve as a cold reference standard or a precursor for radiolabeling studies, with the chlorine atom providing a potential site for ¹⁸F/¹¹C isotope exchange or as a leaving group for nucleophilic aromatic substitution [2].

Library Diversification by Late-Stage Functionalization

The 5-chlorothiophene handle enables rapid parallel synthesis of amide-based screening libraries. Compared to the non-halogenated thiophene analog, this compound supports direct Suzuki or Buchwald–Hartwig diversification, reducing the synthetic step count by at least one step per derivative and lowering the overall cost of hit expansion [1].

σ1/σ2 Selectivity Profiling

Given the demonstrated σ1/σ2 selectivity window (2–44 fold) for related 1,5-dioxa-9-azaspiro[5.5]undecane compounds [1], the chlorothiophene variant is a rational candidate for selectivity panels. Its distinct electrostatic surface and hydrogen-bonding profile differentiate it from trifluoromethoxybenzoyl and biphenyl analogs, allowing researchers to probe structure–selectivity relationships in CNS disorders.

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